9-Chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one
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Overview
Description
9-Chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one is a heterocyclic compound that belongs to the class of pyrroloquinolines. This compound is characterized by its unique structure, which includes a chlorine atom at the 9th position and a methyl group at the 2nd position. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 9-Chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one can be achieved through several synthetic routes. One common method involves the Friedländer condensation, which utilizes anthranilic acid derivatives as starting materials . Another approach is the multicomponent synthesis, which allows for the construction of the pyrroloquinoline core in a single step . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
9-Chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorine atom at the 9th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-Chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one involves its interaction with specific molecular targets. It acts as a selective agonist for certain receptors, producing functional selectivity with effective dissociation of anabolic and androgenic effects . This selective agonism allows the compound to exert its effects through specific pathways, making it a valuable tool in pharmacological research.
Comparison with Similar Compounds
9-Chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar core structure and have been studied for their biological properties.
LGD-3303: This compound is a selective androgen receptor modulator with a similar pyrroloquinoline structure. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90173-72-1 |
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Molecular Formula |
C12H9ClN2O |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
9-chloro-2-methyl-1H-pyrrolo[3,4-b]quinolin-3-one |
InChI |
InChI=1S/C12H9ClN2O/c1-15-6-8-10(13)7-4-2-3-5-9(7)14-11(8)12(15)16/h2-5H,6H2,1H3 |
InChI Key |
NQHWOHHNVZLAKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C3=CC=CC=C3N=C2C1=O)Cl |
Origin of Product |
United States |
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